molecular formula C13H19NO B2469851 (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine CAS No. 1807939-59-8

(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine

Cat. No. B2469851
CAS RN: 1807939-59-8
M. Wt: 205.301
InChI Key: KBQZELJMWJQNDG-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine, also known as MPMP, is a chemical compound that belongs to the class of piperidine derivatives. It has been the subject of scientific research due to its potential application in the development of new drugs.

Scientific Research Applications

Synthesis and Biological Potential

  • A study by Harini et al. (2014) describes the synthesis of novel oxime esters derived from 2,6-bis(4-methoxyphenyl)piperidin-4-one. These compounds exhibit promising antioxidant and antimicrobial activities, highlighting their potential in biological applications (Harini et al., 2014).

Chiral Ligands in Catalysis

  • Alvarez-Ibarra et al. (2010) conducted a study on the synthesis of enantiopure methanol derivatives based on l-pipecolinic acid. These new chiral ligands demonstrated unique behavior in the stereocontrol of reactions between benzaldehyde and diethylzinc, indicating their significance in catalytic processes (Alvarez-Ibarra et al., 2010).

Development of Imaging Probes

  • Prabhakaran et al. (2006) synthesized AC90179, a compound related to 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, labeled with carbon-11 for use in PET studies. Despite its ability to cross the blood-brain barrier, it showed no specific binding to 5-HT2A receptors, indicating limitations in its application as a PET ligand (Prabhakaran et al., 2006).

Potential in Tumor Research and Therapy

  • Research by Berardi et al. (2005) explored the use of various methylpiperidines for selective binding and activity at sigma(1) receptors. They found that certain compounds demonstrated potent ligand activity and selectivity, suggesting their utility in tumor research and therapy (Berardi et al., 2005).

Role in Polymerization Processes

  • Komarov et al. (2019) studied the use of achiral diols, including derivatives similar to (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine, as pre-catalyst activators for the ring-opening polymerization of cyclic esters. Their findings highlight the application of these compounds in polymer chemistry (Komarov et al., 2019).

Conformational Analysis in Chemical Studies

  • Duquet et al. (2010) conducted a conformational analysis of isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine. This research contributes to understanding the molecular structures and properties of such compounds, which is crucial in various fields of chemistry (Duquet et al., 2010).

properties

IUPAC Name

(2S,4R)-2-(2-methoxyphenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQZELJMWJQNDG-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine

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